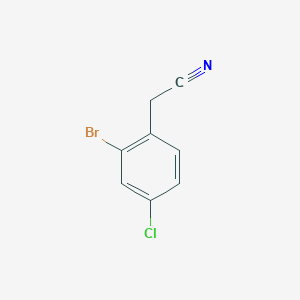

2-(2-Bromo-4-chlorophenyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUWXNIKPGCUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52864-54-7 | |

| Record name | 2-(2-bromo-4-chlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Profile: Physicochemical and Spectroscopic Data

An In-depth Technical Guide to 2-(2-Bromo-4-chlorophenyl)acetonitrile (CAS 52864-54-7) for Advanced Research & Development

This guide provides an in-depth technical overview of this compound, a key halogenated building block for the pharmaceutical and fine chemical industries. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, ensuring a foundation of scientific integrity and practical utility.

This compound is a solid organic compound distinguished by its di-halogenated phenyl ring and a reactive nitrile functional group.[1][2] This strategic arrangement of functional groups makes it a versatile intermediate for constructing complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 52864-54-7 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrClN | [1][4] |

| Molecular Weight | 230.49 g/mol | [1][4] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥96-97% | [1][2] |

| Boiling Point | 309.9°C at 760 mmHg (Predicted) | [1] |

| Storage | Store at room temperature, sealed in a dry environment. | [1][2] |

| InChI Key | NSUWXNIKPGCUPX-UHFFFAOYSA-N | [2] |

| SMILES | Clc1ccc(CC#N)c(Br)c1 | [3] |

Spectroscopic data, including NMR, HPLC, and LC-MS, are typically available from suppliers upon request and are crucial for confirming identity and purity before use.[1]

Hazard Analysis and Safe Handling Protocol

The safe handling of any chemical intermediate is paramount. The available safety data for this compound presents some inconsistencies across suppliers, underscoring the need for a cautious approach. Some sources classify it as toxic (Signal Word: Danger), while others list it as harmful (Signal Word: Warning).[2][5] Therefore, it is prudent to handle it with the highest degree of care, assuming the more stringent classification.

GHS Hazard Classification:

-

Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][5][6]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Laboratory Handling Protocol:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[5][7]

-

Dispensing: Handle as a solid powder. Avoid generating dust. Use appropriate tools for weighing and transferring.

-

Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[5]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthetic Strategy: A Practical & Mechanistic Approach

The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is favored for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol: Benzyl Cyanation

Objective: To synthesize this compound from 2-bromo-4-chlorobenzyl bromide.

Rationale: This Sₙ2 reaction is a classic method for nitrile synthesis. The choice of solvent is critical. A polar aprotic solvent like DMSO is excellent for dissolving the ionic cyanide salt and promoting the Sₙ2 mechanism by solvating the cation (Na⁺) but not the nucleophilic anion (CN⁻). Alternatively, a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride can be used in a biphasic system (e.g., acetonitrile/water), which is often a safer and more scalable option by avoiding large volumes of high-boiling aprotic solvents.[8]

Materials:

-

2-Bromo-4-chlorobenzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Dissolution: Dissolve sodium cyanide (1.2 eq) in anhydrous DMSO under a nitrogen atmosphere. Caution: NaCN is highly toxic. Handle with extreme care.

-

Reactant Addition: Add a solution of 2-bromo-4-chlorobenzyl bromide (1.0 eq) in a minimal amount of DMSO dropwise to the stirred cyanide solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a significant volume of cold water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMSO and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Core Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its three key structural motifs: the nitrile group, the active methylene bridge, and the di-halogenated aromatic ring. This allows for selective, stepwise modifications to build molecular complexity.

Caption: Key reactivity sites of this compound.

-

Nitrile Group Transformations: The cyano group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form the corresponding phenylacetic acid, or reduced using powerful agents like LiAlH₄ to yield a primary amine (phenethylamine derivative).[9] These transformations are fundamental in medicinal chemistry for accessing key pharmacophores.

-

Active Methylene Chemistry: The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic and can be removed by a suitable base. The resulting carbanion is a potent nucleophile, allowing for α-alkylation or α-arylation, enabling the construction of new carbon-carbon bonds at this position.

-

Aryl Halide Cross-Coupling: The presence of two different halogens (Br and Cl) allows for selective cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination.[9] This provides a powerful handle to introduce new aryl, heteroaryl, or amine substituents at the 2-position of the phenyl ring while leaving the chloro-substituent intact for potential subsequent reactions.

Application in Drug Discovery & Development

Analytical Characterization: HPLC Protocol

Purity verification is essential before using this intermediate in a synthetic sequence. A reverse-phase High-Performance Liquid Chromatography (HPLC) method is a standard and reliable technique for this purpose.[12] Acetonitrile is a common and highly effective mobile phase component in such analyses due to its ability to dissolve a wide range of solutes and its low viscosity.[13][14][15]

Objective: To determine the purity of this compound.

Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. A C18 column provides a nonpolar stationary phase. A gradient elution starting with a more polar mobile phase (water/acetonitrile) and moving to a less polar one (higher acetonitrile concentration) ensures that any potential impurities with different polarities are well-resolved from the main product peak. UV detection is suitable as the phenyl ring is a strong chromophore.

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with UV detector.

-

Column: C18, 150 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Deionized Water

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

Procedure:

-

Prepare the mobile phases and prime the HPLC system.

-

Equilibrate the column with the initial mobile phase conditions (50% A, 50% B) until a stable baseline is achieved.

-

Inject a blank (acetonitrile) to ensure no system peaks are present.

-

Inject the prepared sample solution.

-

Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

This compound (CAS 52864-54-7) is a high-value intermediate whose strategic design offers medicinal chemists a powerful tool for innovation. Its distinct and orthogonally reactive functional groups—the versatile nitrile, the active methylene bridge, and the selectively addressable C-Br bond—provide a robust platform for generating novel and diverse molecular entities. A thorough understanding of its properties, safe handling requirements, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in the complex landscape of drug discovery and development.

References

- 1. 52864-54-7 | this compound - Moldb [moldb.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthonix, Inc > 52864-54-7 | this compound [synthonix.com]

- 4. 2-BROMO-4-CHLOROPHENYLACETONITRILE | 52864-54-7 [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. laballey.com [laballey.com]

reactivity of the nitrile group in 2-(2-Bromo-4-chlorophenyl)acetonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(2-Bromo-4-chlorophenyl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted phenylacetonitrile, a structural motif of significant interest in medicinal chemistry and synthetic organic chemistry. The reactivity of this molecule is dominated by the chemistry of the nitrile group, modulated by the electronic and steric effects of the di-halogenated phenyl ring. This guide provides a comprehensive exploration of the nitrile group's reactivity within this specific molecular context. We will delve into the mechanistic underpinnings of its primary transformations—including hydrolysis, reduction, and carbon-carbon bond-forming reactions—and provide field-proven experimental protocols. The causality behind experimental choices and the influence of the ortho-bromo and para-chloro substituents are discussed in detail to provide a holistic understanding for professionals in the field.

Molecular Architecture and Electronic Profile

The chemical behavior of this compound is a direct consequence of its structure. The core is a nitrile group (-C≡N) attached to a methylene bridge, which is in turn bonded to a phenyl ring substituted with a bromine atom at the ortho-position and a chlorine atom at the para-position.

-

The Nitrile Group: The carbon-nitrogen triple bond is highly polarized, with the electronegative nitrogen atom drawing electron density from the carbon. A key resonance structure places a formal positive charge on the carbon atom, rendering it highly electrophilic and susceptible to attack by nucleophiles.[1][2]

-

Halogen Substituents: Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect propagates through the phenyl ring, further depleting electron density from the benzylic carbon and, to a lesser extent, the nitrile carbon. This enhances the electrophilicity of the nitrile group.

-

Steric Considerations: The presence of a bromine atom at the ortho-position introduces significant steric bulk near the benzylic methylene group. While direct attack on the nitrile carbon is less affected, reactions involving the benzylic position or those requiring specific catalyst coordination may be influenced by this steric hindrance.

-

Benzylic Protons: The protons on the methylene carbon (the α-carbon) are acidic due to the stabilizing effect of the adjacent nitrile group on the resulting carbanion.[3] This allows for deprotonation and subsequent alkylation or acylation reactions at this position, a reactivity pathway not covered in this guide, which focuses exclusively on the nitrile group itself.

Principal Transformations of the Nitrile Group

The electrophilic nature of the nitrile carbon is the cornerstone of its reactivity, allowing for a suite of valuable chemical transformations.

Hydrolysis: Accessing Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[4] This transformation proceeds via an amide intermediate and can be effectively catalyzed by either acid or base.[5][6] The choice of catalyst often depends on the stability of other functional groups within the substrate.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, activating it for attack by a weak nucleophile like water.[2][7][8][9] The reaction proceeds through a protonated amide, which is then hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[5][10]

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[6] Subsequent protonation by water yields an imidic acid, which tautomerizes to the more stable amide intermediate.[6] Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid.[10]

Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

A general procedure for the hydrolysis of a nitrile to a carboxylic acid under basic conditions is as follows.[11][12]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

-

Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 10 volumes). Ethanol or methanol may be added as a co-solvent to improve solubility.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.[12]

-

Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Acidification: Slowly and carefully acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The carboxylic acid product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Starting Material |

| Sodium Hydroxide (10% aq.) | Excess | Base Catalyst and Reagent |

| Hydrochloric Acid (conc.) | Excess | Protonation of carboxylate |

Reduction: Synthesis of Primary Amines

The reduction of nitriles is a highly effective method for the synthesis of primary amines.[13] This transformation can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

LiAlH₄ serves as a potent source of hydride ions (H⁻). The reaction involves two sequential nucleophilic additions of hydride to the nitrile carbon.[7] The first addition forms an imine anion, which is complexed with aluminum.[2][14] A second hydride addition then generates a dianion intermediate.[15] A final aqueous workup protonates the nitrogen to yield the primary amine.[16][17]

Caption: Mechanism of Nitrile Reduction using LiAlH₄.

This method involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst, such as Raney Nickel, Palladium (Pd/C), or Platinum (PtO₂).[13][18] The reaction proceeds through an imine intermediate. A significant challenge in catalytic hydrogenation is controlling selectivity, as the intermediate imine can react with the primary amine product to form secondary and tertiary amines as byproducts.[13][19] Selectivity for the primary amine is often improved by adding ammonia or using specific catalysts like cobalt boride.[13][19]

Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). A typical procedure is as follows.[17]

-

Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LiAlH₄ (1.5-2.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC indicates the complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or chromatography.

Partial Reduction: The Stephen Aldehyde Synthesis

Nitriles can be partially reduced to aldehydes via the formation of an imine, which is then hydrolyzed. The Stephen aldehyde synthesis is a classic method for this transformation, particularly effective for aromatic nitriles.[20][21]

The nitrile is treated with anhydrous tin(II) chloride (SnCl₂) and hydrogen chloride (HCl). HCl protonates the nitrile, which is then reduced by SnCl₂ via a single electron transfer mechanism to form an iminium salt.[20] This salt, an aldimine tin chloride complex, precipitates from the reaction mixture.[22] Subsequent hydrolysis of this complex yields the aldehyde.[13][20][23]

Caption: Workflow for the Stephen Aldehyde Synthesis.

-

Setup: Suspend anhydrous tin(II) chloride (SnCl₂) (approx. 2.0 eq.) in an anhydrous solvent like ethyl acetate or diethyl ether in a dry flask under a nitrogen atmosphere.

-

HCl Addition: Bubble anhydrous HCl gas through the suspension until it is saturated.

-

Substrate Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the mixture.

-

Reaction: Stir the mixture at room temperature. The aldimine tin chloride complex will typically precipitate over time.

-

Hydrolysis: Quench the reaction by adding water and stirring vigorously.

-

Isolation: Extract the mixture with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by chromatography or distillation.

Addition of Organometallic Reagents: A Route to Ketones

The reaction of nitriles with Grignard or organolithium reagents provides an excellent route for the synthesis of ketones.[24][25]

The carbon atom of the Grignard reagent (R'-MgX) is highly nucleophilic and attacks the electrophilic carbon of the nitrile.[7] This addition forms a stable magnesium salt of an imine anion. Crucially, this intermediate does not react with a second equivalent of the Grignard reagent.[24] Upon aqueous acidic workup, the imine salt is hydrolyzed to an imine, which is further hydrolyzed to the final ketone product.[7]

Caption: Mechanism of Grignard Reagent Addition to a Nitrile.

-

Setup: In a dry, three-necked flask under a nitrogen atmosphere, place a solution of the Grignard reagent (e.g., methylmagnesium bromide, ~1.2 eq.) in an ethereal solvent (THF or diethyl ether).

-

Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution at 0 °C.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for several hours, or until TLC shows consumption of the nitrile.

-

Workup: Cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.

-

Isolation: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ketone by column chromatography.

The Ritter Reaction: Synthesis of N-Substituted Amides

The Ritter reaction is a unique transformation where the nitrile itself acts as a nucleophile, reacting with a carbocation source in the presence of a strong acid to form an N-substituted amide.[26][27]

The reaction is initiated by the formation of a stable carbocation from a precursor like a tertiary alcohol or an alkene in strong acid (e.g., H₂SO₄).[28] The lone pair on the nitrile nitrogen then attacks the carbocation, forming a nitrilium ion. This highly electrophilic intermediate is subsequently attacked by water. Tautomerization of the resulting adduct yields the stable N-substituted amide.[26][27]

Caption: Mechanism of the Ritter Reaction.

-

Setup: To a flask containing this compound (1.0 eq.) and a carbocation precursor (e.g., tert-butanol, 1.2 eq.), cool the mixture to 0 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) (2-3 eq.) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization & Isolation: Neutralize the aqueous solution with a base (e.g., aqueous ammonia or NaOH) until the amide product precipitates. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and purify by recrystallization.

Conclusion

The nitrile group in this compound is a versatile functional handle for a wide array of synthetic transformations. Its inherent electrophilicity, enhanced by the inductive effects of the halogenated phenyl ring, allows for predictable reactivity with a range of nucleophiles. Through hydrolysis, reduction (complete or partial), addition of organometallics, and nucleophilic participation in the Ritter reaction, this starting material can be converted into valuable carboxylic acids, primary amines, aldehydes, ketones, and N-substituted amides, respectively. Understanding the mechanisms and experimental conditions detailed in this guide empowers researchers to effectively utilize this compound as a key building block in the development of novel chemical entities.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicreactions.org [organicreactions.org]

- 4. fiveable.me [fiveable.me]

- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 14. allchemist.blogspot.com [allchemist.blogspot.com]

- 15. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 16. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pp.bme.hu [pp.bme.hu]

- 20. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 21. Stephen Aldehyde Synthesis [drugfuture.com]

- 22. byjus.com [byjus.com]

- 23. ncert.nic.in [ncert.nic.in]

- 24. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 25. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 26. Ritter reaction - Wikipedia [en.wikipedia.org]

- 27. Ritter Reaction [organic-chemistry.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

electrophilic and nucleophilic sites of 2-(2-Bromo-4-chlorophenyl)acetonitrile

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(2-Bromo-4-chlorophenyl)acetonitrile

Executive Summary

This compound is a multifaceted synthetic intermediate whose utility in medicinal chemistry and materials science is derived from its distinct and tunable reactive sites. This guide provides a comprehensive analysis of the molecule's electronic architecture, systematically identifying its key nucleophilic and electrophilic centers. We delve into the underlying principles governing its reactivity, influenced by the interplay of inductive and resonance effects from its aromatic substituents. Furthermore, this document furnishes detailed, field-proven experimental protocols that leverage this dual reactivity, offering researchers and drug development professionals a practical framework for synthetic applications, including C-C bond formation and functional group transformations.

Introduction

This compound, with CAS Number 52864-54-7 and molecular formula C₈H₅BrClN, is a halogenated benzyl cyanide derivative that serves as a valuable building block in organic synthesis.[1] Its structural complexity, arising from a disubstituted phenyl ring bearing both bromo and chloro groups, coupled with a reactive cyanomethyl moiety, endows it with multiple pathways for chemical modification. Understanding the precise location and nature of its electron-rich (nucleophilic) and electron-poor (electrophilic) sites is paramount for designing rational synthetic routes and predicting reaction outcomes. This guide will dissect the molecule's electronic landscape to provide a foundational understanding of its chemical behavior.

Molecular Structure and Electronic Properties

The reactivity of this compound is dictated by the electronic contributions of its constituent functional groups. The molecule's structure is presented below.

Caption: Structure of this compound.

-

Halogen Substituents (Br and Cl): Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), decreasing the overall electron density of the aromatic ring. However, they also possess lone pairs of electrons that can be donated into the ring via the resonance effect (+R). This +R effect directs incoming electrophiles to the ortho and para positions.

-

Cyanomethyl Group (-CH₂CN): This group is strongly electron-withdrawing. The nitrile moiety (-C≡N) withdraws electron density through both induction and resonance, significantly increasing the acidity of the adjacent methylene (-CH₂) protons.

This combination of effects creates a nuanced electronic profile with discrete regions of high and low electron density, which are the origins of the molecule's nucleophilic and electrophilic character.

Analysis of Reactive Sites

The molecule possesses several key sites prone to either nucleophilic or electrophilic attack.

| Site ID | Location | Type | Activating Factors | Potential Reactions |

| N-1 | Benzylic Carbon (-C H₂CN) | Nucleophilic (as carbanion) | Strong electron-withdrawal by -CN group enhances proton acidity. | Alkylation, Acylation, Condensation |

| N-2 | Nitrile Nitrogen (-C≡N ) | Nucleophilic | Lone pair of electrons. | Protonation, Coordination to Lewis acids |

| N-3 | Aromatic Ring | Nucleophilic | π-electron system. | Electrophilic Aromatic Substitution |

| E-1 | Nitrile Carbon (-C ≡N) | Electrophilic | Polarization of the C≡N triple bond; electronegative nitrogen. | Hydrolysis, Reduction, Addition of Grignards |

| E-2 | Aromatic Carbon (C-Br) | Electrophilic | Good leaving group (Br⁻). | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.) |

| E-3 | Aromatic Carbon (C-Cl) | Electrophilic | Potential leaving group (Cl⁻), less reactive than C-Br. | Nucleophilic Aromatic Substitution (harsh conditions), Cross-coupling |

Nucleophilic Sites

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.[2]

-

N-1: The Benzylic Carbanion (A Potent Carbon Nucleophile) The most significant nucleophilic character arises from the deprotonation of the benzylic carbon. The protons on the methylene bridge are rendered highly acidic (pKa ≈ 20-25 in DMSO) due to the powerful stabilizing effect of the adjacent nitrile group on the resulting conjugate base.

Caption: Formation and reaction of the benzylic carbanion.

This carbanion is a soft, highly reactive nucleophile capable of participating in a wide range of C-C bond-forming reactions, such as alkylations and aldol-type condensations.[3]

-

N-2 & N-3: Nitrile Nitrogen and the Aromatic Ring The lone pair of electrons on the nitrile nitrogen allows it to act as a weak Lewis base, reacting with strong acids or coordinating to metal centers.[4] The π-system of the benzene ring can also act as a nucleophile in electrophilic aromatic substitution reactions, though this is generally disfavored due to the deactivating effects of the substituents.

Electrophilic Sites

Electrophiles are electron-poor species that accept an electron pair from a nucleophile.[5]

-

E-1: The Nitrile Carbon The carbon atom of the nitrile group is a prominent electrophilic center. The triple bond is highly polarized towards the more electronegative nitrogen atom, imparting a partial positive charge (δ+) on the carbon. This makes it susceptible to attack by a wide variety of nucleophiles. Common transformations targeting this site include hydrolysis to carboxylic acids or amides, and reduction to primary amines.[6]

-

E-2 & E-3: The Aromatic Carbons The carbon atoms bonded to the halogen atoms are significant electrophilic sites, particularly the one attached to bromine. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are foundational in modern drug discovery for constructing complex molecular scaffolds.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems to probe and utilize the key reactive sites of this compound.

Protocol 1: C-Alkylation via Benzylic Carbanion (Probing N-1)

This procedure demonstrates the nucleophilicity of the benzylic carbanion by reacting it with an alkyl halide.

Objective: To synthesize 2-(2-Bromo-4-chlorophenyl)-3-phenylpropanenitrile.

Methodology:

-

Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol).

-

Solvent Addition: Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil. Add anhydrous Dimethylformamide (DMF, 20 mL).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (2.30 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the carbanion is often indicated by a color change.

-

Alkylation: Add benzyl bromide (1.88 g, 11 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for C-Alkylation of the benzylic position.

Protocol 2: Suzuki Cross-Coupling (Probing E-2)

This protocol illustrates the electrophilic nature of the C-Br bond by coupling it with an arylboronic acid.

Objective: To synthesize 2-(4-Chloro-2-(naphthalen-1-yl)phenyl)acetonitrile.

Methodology:

-

Reactant Setup: In a 50 mL Schlenk flask, combine this compound (1.15 g, 5 mmol), 1-naphthaleneboronic acid (0.94 g, 5.5 mmol), and potassium carbonate (K₂CO₃, 2.07 g, 15 mmol).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.18 g, 0.25 mmol, 5 mol%).

-

Degassing: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane (15 mL) and Water (5 mL) via syringe.

-

Heating: Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water (20 mL). Extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Conclusion

This compound is a paradigmatic example of a synthetic building block with orthogonal reactivity. Its chemical personality is defined by the coexistence of a potent nucleophilic precursor at the benzylic position and multiple electrophilic centers at the nitrile carbon and the aryl-halogen bonds. This duality allows for a stepwise and controlled introduction of molecular complexity. A thorough understanding of the electronic factors governing these sites, as detailed in this guide, empowers chemists to strategically employ this versatile reagent in the synthesis of novel pharmaceuticals and advanced materials.

References

potential applications of 2-(2-Bromo-4-chlorophenyl)acetonitrile in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-(2-Bromo-4-chlorophenyl)acetonitrile

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. These scaffolds are the foundational architecture upon which potency, selectivity, and desirable pharmacokinetic properties are built. Among the vast repository of chemical intermediates, halogenated phenylacetonitriles have emerged as particularly versatile and potent starting materials. This guide focuses on one such molecule: This compound .

The presence of two distinct halogen atoms—bromine and chlorine—at specific positions on the phenyl ring, combined with the reactive nitrile and α-carbon, endows this compound with a unique chemical personality. This document serves as a technical exploration for researchers, medicinal chemists, and drug development professionals, elucidating the core reactivity, synthetic versatility, and potential therapeutic applications of this valuable scaffold. We will delve into not just the "what" but the "why," providing a rationale for its utility in constructing the next generation of therapeutic agents.

Molecular Profile and Chemical Reactivity

The strategic importance of this compound lies in its distinct reactive centers, which can be addressed with high selectivity to build molecular complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrClN[1] |

| Molecular Weight | 230.49 g/mol [1] |

| Appearance | Solid (form may vary)[1] |

| Key Functional Groups | Nitrile (-C≡N), Aryl Bromide (Ar-Br), Aryl Chloride (Ar-Cl), Active Methylene (-CH₂-) |

The true synthetic power of this molecule is best understood by examining its three primary reactive hubs, each offering a distinct avenue for chemical modification.

Caption: Key reactive sites of this compound.

-

Site A (Aryl Bromide): The bromine atom at the C2 position is the primary site for palladium-catalyzed cross-coupling reactions. Its greater reactivity compared to the aryl chloride at C4 allows for selective functionalization. This site is crucial for introducing new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular framework.[2]

-

Site B (Nitrile Group): The cyano group is a versatile functional handle.[2] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various nitrogen-containing heterocycles like tetrazoles or triazoles, which are common motifs in medicinal chemistry.[3][4]

-

Site C (α-Carbon): The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a suitable base to form a stabilized carbanion.[2] This nucleophilic center can then be alkylated or acylated, allowing for the introduction of diverse substituents at the benzylic position.

Potential Therapeutic Applications: A Mechanistic Overview

The structural features of this compound make it an ideal starting point for synthesizing inhibitors of various disease-relevant targets.

Table 2: Potential Therapeutic Areas and Molecular Targets

| Therapeutic Area | Molecular Target Class | Rationale for Application |

| Oncology | Protein Kinases (e.g., Plk1, PI3K/mTOR) | The scaffold allows for the synthesis of complex heterocyclic structures known to bind to the ATP-binding pocket of kinases. Halogenation can enhance binding affinity and modulate metabolic stability.[5][6] |

| Oncology | Tubulin Polymerization | Phenylacetonitrile derivatives can mimic the core structure of stilbene-based tubulin inhibitors like Combretastatin A-4 (CA-4), disrupting microtubule dynamics in cancer cells.[6] |

| Central Nervous System (CNS) Disorders | GABA-A Receptors, etc. | The scaffold can be elaborated into structures resembling known CNS agents. The lipophilicity imparted by the halogen atoms can be crucial for blood-brain barrier penetration.[7] |

| Infectious Diseases | Bacterial Enzymes (e.g., DNA Gyrase) | Halogen substitution is a known strategy to enhance the potency of antimicrobial agents, improving interactions with bacterial targets and increasing lipophilicity for better cell penetration.[8] |

Anticancer Drug Development

A significant application lies in the synthesis of kinase inhibitors. The PI3K/mTOR pathway is a critical signaling cascade often dysregulated in cancer.[9] Intermediates derived from bromo-phenylacetonitriles have been employed in the synthesis of dual PI3K/mTOR inhibitors.[9] Similarly, Polo-like kinase 1 (Plk1), a key regulator of the cell cycle, is a validated cancer target. A related compound, 2-(2-bromo-4-fluorophenyl)acetonitrile, is a documented intermediate for novel triazole-based aminopyrimidine inhibitors of Plk1.[5] The 2-bromo-4-chlorophenyl scaffold provides a direct analogue for developing similar potent anticancer agents.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Agents for Central Nervous System (CNS) Disorders

The synthesis of N-(2-benzoyl-4-chlorophenyl) acetamides has yielded compounds with potent anxiolytic and skeletal muscle relaxant activities, targeting the GABA-A receptor.[7] this compound serves as an excellent precursor for analogous structures. The nitrile can be reduced to an amine, which is then available for acylation or other modifications to build out the pharmacophore necessary for CNS activity.

Synthetic Workflows and Experimental Protocols

The value of a building block is demonstrated through its practical application in synthesis. Below are representative protocols illustrating the transformation of the key reactive sites.

Protocol 1: α-Methylation of this compound

This protocol demonstrates the functionalization of the active methylene (α-carbon) site. The resulting methylated product is a key intermediate for kinase inhibitors where the quaternary center can impart favorable conformational constraints.[5]

Objective: To synthesize 2-(2-bromo-4-chlorophenyl)propanenitrile.

Methodology:

-

Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 10 mL/g) at 0 °C under an inert nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Rationale: NaH is a strong, non-nucleophilic base used to deprotonate the α-carbon, forming the corresponding sodium salt (carbanion). The reaction is performed at 0 °C to control the exothermic reaction.

-

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the mixture back to 0 °C and add Methyl Iodide (CH₃I, 1.5 eq) dropwise via syringe.

-

Rationale: Methyl iodide is a potent electrophile. The generated carbanion attacks the methyl group in an Sₙ2 reaction to form the new C-C bond.

-

-

Reaction Completion & Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Suzuki Cross-Coupling at the Bromine Position

This workflow illustrates the power of palladium-catalyzed coupling to build biaryl systems, a common core in many pharmaceuticals.

Caption: General synthetic workflow for drug candidate synthesis.

Objective: To synthesize 2-(4-chloro-2-(pyridin-3-yl)phenyl)acetonitrile.

Methodology:

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), 3-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

-

Reaction Execution: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction to reflux (e.g., 90-100 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Rationale: The palladium catalyst facilitates the transmetalation and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid. Degassing removes oxygen, which can deactivate the catalyst.

-

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

-

Characterization: Verify the final structure using appropriate analytical techniques (NMR, MS).

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers medicinal chemists a reliable and versatile platform for innovation. Its distinct and orthogonally reactive sites—the aryl bromide, the nitrile, and the α-carbon—provide a powerful toolkit for systematically exploring structure-activity relationships and building complex, biologically active molecules. From kinase inhibitors in oncology to modulators of CNS targets, the potential applications are broad and compelling. As the demand for novel therapeutics with fine-tuned properties continues to grow, the intelligent application of such well-conceived building blocks will remain a cornerstone of successful drug discovery campaigns.

References

- 1. 2-(4-Bromo-2-chlorophenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetonitrile in the Pharmaceutical Industry [yufenggp.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Synthesis of 2-(2-Bromo-4-chlorophenyl)acetonitrile: A Technical Guide for the Modern Researcher

An In-depth Exploration of its Synthetic History, Methodologies, and Critical Role in Drug Discovery

Introduction: A Molecule of Strategic Importance

2-(2-Bromo-4-chlorophenyl)acetonitrile, a halogenated aromatic compound, has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in its versatile structure, featuring a reactive nitrile group and two distinct halogen substituents on the phenyl ring. This arrangement allows for a variety of chemical transformations, making it a valuable building block for the construction of novel molecular architectures. This guide provides a comprehensive overview of the discovery, history, and synthesis of this crucial compound, offering a technical resource for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Aromatic Functionalization

The synthesis of substituted aromatic compounds was revolutionized in the late 1800s with the discovery of reactions that allowed for the precise installation of functional groups onto a benzene ring. One of the most significant of these was the Sandmeyer reaction , discovered by Swiss chemist Traugott Sandmeyer in 1884.[1] Initially, Sandmeyer's attempt to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide unexpectedly yielded chlorobenzene.[1] This serendipitous discovery opened the door to a wide range of transformations of aryl diazonium salts, including halogenation and cyanation, using copper salts as catalysts.[1][2][3]

The ability to introduce a cyano group onto an aromatic ring via the Sandmeyer reaction was a critical development.[4] This laid the groundwork for the synthesis of a vast array of benzonitriles, which are precursors to valuable compounds such as carboxylic acids, amines, and amides. It is highly probable that the first synthesis of this compound was achieved through the application of these classical methodologies to appropriately substituted anilines.

Core Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the cyanomethyl group on a pre-functionalized aromatic ring. The two most prevalent and logical routes are:

-

The Sandmeyer Reaction Pathway: This classic approach involves the diazotization of a substituted aniline followed by cyanation.

-

The Benzyl Halide Cyanation Pathway: This route relies on the introduction of a cyano group via nucleophilic substitution on a substituted benzyl halide.

The following sections will provide a detailed technical examination of these pathways, including step-by-step protocols and mechanistic insights.

Pathway 1: The Sandmeyer Reaction Approach

This is a multi-step synthesis that leverages the power of the Sandmeyer reaction to introduce the nitrile functionality.

Experimental Workflow: Sandmeyer Reaction

Caption: Workflow for the Sandmeyer reaction-based synthesis.

Step-by-Step Methodology

Step 1: Synthesis of 2-Bromo-4-chlorotoluene from 2-Amino-5-chlorotoluene

This initial step involves a Sandmeyer reaction to replace the amino group with a bromine atom.

-

Protocol:

-

Dissolve 2-amino-5-chlorotoluene in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash, dry, and purify by distillation.[5]

-

Step 2: Side-Chain Bromination of 2-Bromo-4-chlorotoluene

The next step is the radical bromination of the methyl group to form the benzyl bromide.

-

Protocol:

-

Dissolve 2-bromo-4-chlorotoluene in a suitable solvent such as carbon tetrachloride or cyclohexane.[6]

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).[7]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate.

-

Remove the solvent under reduced pressure to yield the crude 2-bromo-4-chlorobenzyl bromide.[8]

-

Step 3: Cyanation of 2-Bromo-4-chlorobenzyl bromide

The final step is the nucleophilic substitution of the benzylic bromine with a cyanide ion.

-

Protocol:

-

Prepare a solution of sodium cyanide or potassium cyanide in a mixture of ethanol and water.[9][10]

-

Heat the cyanide solution to reflux and slowly add the crude 2-bromo-4-chlorobenzyl bromide.

-

Continue to reflux for several hours until the reaction is complete.

-

Cool the mixture, remove the ethanol by distillation, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and remove the solvent.

-

Purify the crude this compound by vacuum distillation or recrystallization.

-

Pathway 2: The Benzyl Halide Cyanation Approach (Alternative Starting Material)

This pathway begins with a different commercially available starting material and proceeds through a similar final cyanation step.

Experimental Workflow: Alternative Pathway

Caption: Workflow starting from 4-chloro-2-nitrotoluene.

This pathway highlights the modularity of organic synthesis, where different starting materials can converge to a common intermediate.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield | Reference |

| Sandmeyer Bromination | 2-Amino-5-chlorotoluene | NaNO₂, HBr, CuBr | 2-Bromo-4-chlorotoluene | Good | [5] |

| Side-Chain Bromination | 2-Bromo-4-chlorotoluene | NBS, AIBN | 2-Bromo-4-chlorobenzyl bromide | High | [7][8] |

| Cyanation | 2-Bromo-4-chlorobenzyl bromide | NaCN or KCN | This compound | 80-90% | [10] |

Causality Behind Experimental Choices

-

Low Temperature in Diazotization: The formation of the diazonium salt is conducted at 0-5°C because diazonium salts are generally unstable at higher temperatures and can decompose.[1]

-

Radical Initiator in Bromination: The use of a radical initiator like AIBN or benzoyl peroxide is crucial for the selective bromination of the benzylic position over aromatic ring bromination.[6]

-

Solvent Choice in Cyanation: A mixture of alcohol and water is often used for the cyanation of benzyl halides. The alcohol helps to dissolve the organic substrate, while the water dissolves the cyanide salt, creating a biphasic system where the reaction can occur at the interface.[9]

The Role of this compound in Modern Drug Discovery

The true significance of this compound lies in its application as a versatile building block in medicinal chemistry. The presence of the nitrile group and two different halogens allows for selective and sequential chemical modifications.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, all of which are common functional groups in pharmacologically active molecules.[11]

-

Cross-Coupling Reactions: The bromine atom is particularly susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The chlorine atom can also participate in such reactions under more forcing conditions, allowing for differential reactivity.

This synthetic flexibility has made this compound a key intermediate in the synthesis of a range of therapeutic agents, including those targeting cancer and inflammatory diseases.[12][13][14]

Conclusion: A Testament to the Power of Synthetic Chemistry

The story of this compound is a testament to the enduring power and elegance of synthetic organic chemistry. While its specific "discovery" may be a footnote in the larger history of the field, its synthesis is a direct descendant of the foundational reactions that defined modern organic synthesis. The continued importance of this molecule in contemporary drug discovery underscores the critical role that fundamental synthetic methodologies play in addressing modern scientific challenges. This guide serves as a resource for researchers to understand and apply the synthesis of this valuable compound, enabling further innovation in the chemical and life sciences.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 7. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 2-(2-Bromo-4-chlorophenyl)acetonitrile: From Molecular Structure to Spectroscopic Insights

This in-depth technical guide provides a comprehensive theoretical framework for the computational analysis of 2-(2-Bromo-4-chlorophenyl)acetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical steps for conducting theoretical calculations to predict the molecule's structural, electronic, and spectroscopic properties. By grounding our approach in established quantum chemical methodologies, we offer a robust protocol for gaining insights into this pharmaceutically relevant molecule.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a halogenated derivative of phenylacetonitrile, represents a significant scaffold in the landscape of medicinal chemistry. Phenylacetonitrile and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[1] The strategic placement of bromo and chloro substituents on the phenyl ring offers multiple avenues for synthetic modifications, making it a versatile building block for creating complex molecular architectures.

Notably, closely related brominated phenylacetonitrile compounds have been identified as key intermediates in the synthesis of potent inhibitors of Polo-like kinase 1 (Plk1).[2] Plk1 is a critical regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy.[3][4] A thorough understanding of the stereoelectronic properties of this compound is therefore paramount for the rational design of next-generation therapeutic agents. This guide provides the theoretical tools to dissect these properties with high fidelity.

Part 1: The Theoretical Framework for In Silico Analysis

The cornerstone of modern computational chemistry lies in the ability to solve the Schrödinger equation, albeit approximately, for complex molecules. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[5]

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The central tenet of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to the wave function, which is a function of 3N coordinates for an N-electron system.

The accuracy of a DFT calculation is primarily determined by the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-body effects of electron exchange and correlation, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Selecting the Right Tools: Functionals and Basis Sets for Halogenated Aromatics

The presence of heavy atoms like bromine and the aromatic system in this compound necessitates a careful selection of the functional and basis set.

-

Exchange-Correlation Functionals: For systems containing non-covalent interactions and halogen bonds, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange functional often provide superior results.[5] Functionals such as B3LYP and PBE0 are widely used and have a proven track record for accuracy in predicting the geometries and electronic properties of organic molecules.[6] For enhanced accuracy, especially for non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the Minnesota family, such as M06-2X , are highly recommended.[7][8]

-

Basis Sets: The choice of basis set is critical for accurately describing the electron distribution, particularly for heavier elements like bromine. Pople-style basis sets, such as 6-311+G(d,p) , offer a good compromise between accuracy and computational cost for organic molecules. However, for a more rigorous description, especially for predicting spectroscopic properties, the Dunning correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are a superior choice.[9][10] For bromine, it is often advantageous to use basis sets that include effective core potentials (ECPs), such as the LANL2DZ, to reduce computational expense by treating the core electrons implicitly. A combination of a high-level basis set for the heavy atoms and a more modest one for H, C, and N can be a pragmatic approach.[11]

The following diagram illustrates the decision-making workflow for selecting the appropriate computational methodology.

Caption: Workflow for selecting computational methods.

Part 2: A Step-by-Step Protocol for Theoretical Calculations

This section provides a detailed, self-validating protocol for the theoretical analysis of this compound. The self-validation lies in the rigorous and well-justified choice of methods and the cross-verification of results from different levels of theory.

Molecular Geometry Optimization

The first and most crucial step is to determine the molecule's most stable three-dimensional structure.

Protocol:

-

Input Structure: Build an initial 3D structure of this compound using molecular modeling software.

-

Computational Method:

-

Functional: B3LYP

-

Basis Set: 6-311+G(d,p)

-

-

Job Type: Geometry Optimization.

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Validation:

-

Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

For higher accuracy, re-optimize the geometry using a larger basis set (e.g., cc-pVTZ) or a different functional (e.g., M06-2X) and compare the resulting geometries.

-

Prediction of Spectroscopic Properties

Once the optimized geometry is obtained, we can predict various spectroscopic properties that can be compared with experimental data if available, or serve as a benchmark for future experimental work.

2.2.1. Infrared (IR) Spectroscopy

Theoretical IR spectra are derived from the vibrational frequencies calculated after geometry optimization.

Protocol:

-

Input: The optimized geometry of this compound.

-

Computational Method:

-

Functional: B3LYP

-

Basis Set: 6-311+G(d,p)

-

-

Job Type: Frequency.

-

Analysis:

-

The output will provide a list of vibrational frequencies and their corresponding IR intensities.

-

It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the functional. For B3LYP/6-311+G(d,p), a scaling factor of ~0.96-0.98 is often used.

-

Visualize the spectrum using plotting software.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this.[6][12]

Protocol:

-

Input: The optimized geometry.

-

Computational Method:

-

Functional: B3LYP (or other suitable hybrid functional)

-

Basis Set: 6-311+G(d,p) (or larger)

-

-

Job Type: NMR=GIAO.

-

Analysis:

-

The calculation will yield the absolute shielding tensors for each nucleus.

-

To obtain chemical shifts, the calculated shielding values are referenced against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

The chemical shift (δ) is calculated as: δ = σref - σiso, where σref is the isotropic shielding of the reference and σiso is the isotropic shielding of the nucleus of interest.

-

The logical flow of the entire theoretical analysis is depicted in the following diagram.

Caption: Step-by-step workflow for theoretical analysis.

Part 3: Predicted Data and Interpretation

The following tables summarize the predicted structural and spectroscopic data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

Key Predicted Structural Parameters

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | 1.905 |

| C-Cl Bond Length (Å) | 1.748 |

| C≡N Bond Length (Å) | 1.154 |

| C-C-N Bond Angle (°) | 178.9 |

| Dihedral Angle (Br-C-C-C) (°) | 89.5 |

Note: These are representative values and may vary slightly with different computational methods.

Predicted Vibrational Frequencies and IR Assignments

| Predicted Frequency (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |

| ~3080 | Low | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2250 | High | C≡N stretch (Nitrile) |

| ~1580 | Medium | Aromatic C=C stretch |

| ~1470 | High | CH₂ scissoring |

| ~1080 | High | C-Cl stretch |

| ~680 | Medium | C-Br stretch |

Note: The NIST WebBook provides an experimental IR spectrum for the related compound 4-bromophenylacetonitrile, which shows a strong nitrile peak around 2250 cm⁻¹, corroborating our theoretical prediction.[2]

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ | ~3.9 | ~25 |

| C-CN | - | ~117 |

| Aromatic CH (ortho to Br) | ~7.6 | ~134 |

| Aromatic CH (meta to Br) | ~7.4 | ~131 |

| Aromatic CH (ortho to Cl) | ~7.5 | ~130 |

| C-Br | - | ~120 |

| C-Cl | - | ~135 |

| C-CH₂ | - | ~132 |

Note: Chemical shifts are referenced to TMS calculated at the same level of theory. Actual experimental values may vary depending on the solvent.

Conclusion

This guide has outlined a robust and scientifically grounded approach for the theoretical calculation of the properties of this compound. By leveraging the power of Density Functional Theory with carefully selected functionals and basis sets, researchers can gain significant insights into the molecule's geometry, vibrational modes, and NMR signatures. This in silico analysis serves as a powerful predictive tool, guiding synthetic efforts and aiding in the interpretation of experimental data. The methodologies and predicted data presented herein provide a solid foundation for further research into this and related compounds, ultimately accelerating the discovery and development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzeneacetonitrile, 4-bromo- [webbook.nist.gov]

- 3. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dft.uci.edu [dft.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments [mdpi.com]

- 8. Assessment of DFT Functionals for Predicting the Magnetic Exchange Coupling Constants of Nonalternant Hydrocarbon Diradicals: The Role of Hartree–Fock Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Selective Reduction of 2-(2-Bromo-4-chlorophenyl)acetonitrile to 2-(2-Bromo-4-chlorophenyl)ethan-1-amine

Introduction

Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The reduction of nitriles represents a direct and atom-economical route to these valuable intermediates.[2] However, the selective reduction of complex nitriles, such as 2-(2-Bromo-4-chlorophenyl)acetonitrile, presents a significant challenge. The presence of reducible aryl halides (bromo and chloro substituents) necessitates the use of chemoselective reducing agents to avoid unwanted dehalogenation, which can lead to a mixture of impurities that are difficult to separate.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of this compound to the corresponding primary amine, 2-(2-Bromo-4-chlorophenyl)ethan-1-amine. We will explore several robust protocols, discuss the underlying chemical principles, and provide step-by-step instructions to ensure reproducible and high-yield syntheses. The methodologies discussed herein are designed to be scalable and adaptable to various laboratory settings.

The Challenge: Chemoselectivity in the Presence of Aryl Halides

The primary obstacle in the reduction of this compound is the potential for hydrodehalogenation of the bromo and chloro substituents on the aromatic ring. Many powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions, can cleave the carbon-halogen bonds, leading to a complex mixture of byproducts. Therefore, the choice of the reducing system is critical to achieving a high yield of the desired primary amine while preserving the halogen atoms.

A successful protocol must navigate the delicate balance of being potent enough to reduce the nitrile group while remaining inert to the aryl halides. The methods presented in this guide have been selected for their demonstrated chemoselectivity in similar systems.

Recommended Reduction Protocols

We will detail three distinct and reliable methods for the reduction of this compound. Each protocol offers a unique set of advantages in terms of reaction conditions, reagent handling, and scalability.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used and economical method for nitrile reduction.[3] Raney® Nickel is a particularly effective catalyst for this transformation.[4][5] To enhance selectivity and suppress the formation of secondary and tertiary amine byproducts, the reaction is often conducted in the presence of ammonia.[6]

Causality of Experimental Choices:

-

Raney® Nickel: This catalyst is chosen for its high activity at moderate temperatures and pressures, which helps to minimize dehalogenation.[7]

-

Ammonia/Methanol: The use of an alcoholic solvent saturated with ammonia is crucial. Ammonia helps to suppress the formation of secondary and tertiary amines by reacting with the intermediate imine, thereby favoring the formation of the primary amine.[6]

-

Temperature and Pressure: The reaction is conducted at a slightly elevated temperature and pressure to ensure a reasonable reaction rate without promoting dehalogenation.

Experimental Workflow Diagram:

Caption: Workflow for Raney® Nickel Catalytic Hydrogenation.

Step-by-Step Protocol:

-

Preparation: To a high-pressure autoclave, add this compound (1.0 eq), methanol saturated with ammonia (10 mL/g of nitrile), and a slurry of Raney® Nickel (50% in water, ~10% w/w of nitrile).

-

Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Heat the mixture to 50°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 2-(2-Bromo-4-chlorophenyl)ethan-1-amine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization if a suitable solvent system is found.

Protocol 2: Borane-Mediated Reduction

Borane complexes, such as Borane-Tetrahydrofuran (BH₃•THF) or Borane-Dimethyl Sulfide (BH₃•SMe₂), are effective and chemoselective reagents for the reduction of nitriles.[1][8] These reagents generally do not reduce aryl halides under mild conditions, making them ideal for the target transformation.

Causality of Experimental Choices:

-

Borane-THF Complex: This reagent is a convenient and commercially available source of borane. It offers good selectivity for the nitrile group over the aryl halides.

-

Tetrahydrofuran (THF): THF is the solvent of choice as it stabilizes the borane reagent and is typically used in the commercial preparation of the complex.[9]

-